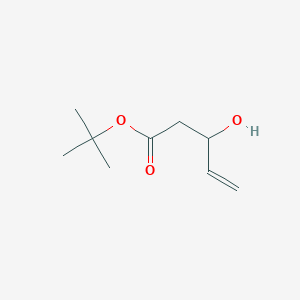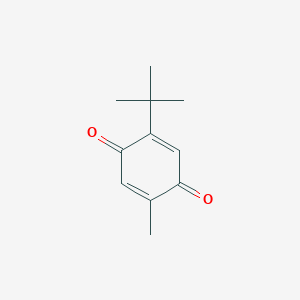
N-(4-bromophenyl)-3-chloropropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-3-chloropropanamide (NBP-3CP) is a synthetic compound of the amide group, which is composed of a nitrogen atom linked to a carbon atom. It has a molecular weight of 299.4 g/mol and its structure is shown in Figure 1. NBP-3CP is a highly versatile compound with many potential applications in the scientific research field. It has been used in a variety of experiments including synthesis, drug discovery, and chemical catalysis. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of N-(4-bromophenyl)-3-chloropropanamide is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of neurotransmitters, such as serotonin and dopamine. By inhibiting these enzymes, N-(4-bromophenyl)-3-chloropropanamide may be able to modulate the levels of these neurotransmitters in the brain, thus affecting behavior and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-bromophenyl)-3-chloropropanamide are not fully understood. However, it has been shown to have some effects on the central nervous system. In animal studies, N-(4-bromophenyl)-3-chloropropanamide has been shown to have anxiolytic and antidepressant-like effects. It has also been shown to have anticonvulsant and antinociceptive effects.
実験室実験の利点と制限
N-(4-bromophenyl)-3-chloropropanamide has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. It is also highly versatile and can be used in a variety of experiments. Additionally, it has been extensively studied, so there is a wealth of information available on its mechanism of action, biochemical and physiological effects, and potential applications.
However, there are also some limitations to using N-(4-bromophenyl)-3-chloropropanamide in lab experiments. It can be toxic in high doses, and it may interact with other compounds in unpredictable ways. Additionally, its effects on the central nervous system may be unpredictable, so caution should be used when using it in experiments.
将来の方向性
The potential applications of N-(4-bromophenyl)-3-chloropropanamide are still being explored. One area of research that has shown promise is in the development of new drugs for the treatment of neurological disorders. Additionally, further research could be done to better understand its mechanism of action and biochemical and physiological effects. Other potential areas of research include its use as a catalyst in chemical reactions and its potential applications in environmental remediation.
合成法
N-(4-bromophenyl)-3-chloropropanamide can be synthesized in a two-step process. The first step involves the reaction between 4-bromophenylacetic acid and 3-chloropropan-1-ol, which produces N-(4-bromophenyl)-3-chloropropan-1-ol. This intermediate product is then treated with aqueous ammonia to yield N-(4-bromophenyl)-3-chloropropanamide. The reaction is shown in Figure 2.
Figure 1: Structure of N-(4-bromophenyl)-3-chloropropanamide
科学的研究の応用
N-(4-bromophenyl)-3-chloropropanamide has been used in a variety of scientific research applications. It has been used in synthetic organic chemistry as a building block for the synthesis of various compounds. It has also been used in drug discovery as a starting material for the development of new drugs. Additionally, it has been used in chemical catalysis as a catalyst for various reactions.
特性
IUPAC Name |
N-(4-bromophenyl)-3-chloropropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDHQIUBGSISCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336300 |
Source


|
| Record name | N-(4-bromophenyl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19205-70-0 |
Source


|
| Record name | N-(4-bromophenyl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




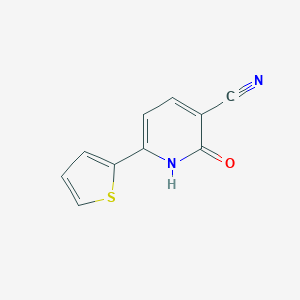

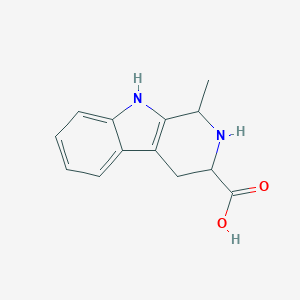
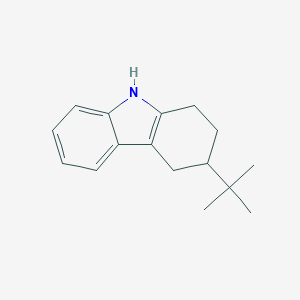
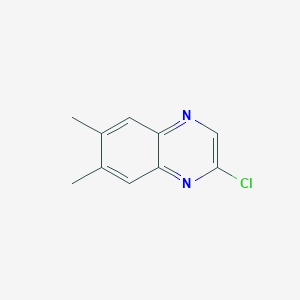
![2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile](/img/structure/B189224.png)


